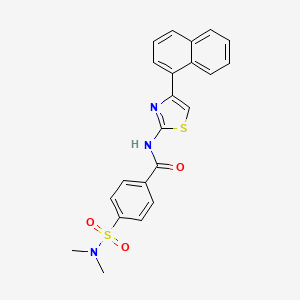
4-(N,N-dimethylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(N,N-dimethylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H20N2O2S, with a molecular weight of approximately 348.44 g/mol. The compound features a thiazole ring, a naphthalene moiety, and a sulfamoyl group, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression, such as EGFR and HER-2. This inhibition can lead to reduced cell proliferation in cancerous tissues .
- Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity, which may extend to this compound as well. Thiazole derivatives often exhibit significant antibacterial effects against various pathogens .
- Anti-inflammatory Effects : Sulfamoyl compounds are frequently studied for their anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases .
Anticancer Activity
Recent studies have demonstrated that related compounds exhibit potent anticancer effects. For instance, derivatives targeting EGFR and HER-2 showed significant anti-proliferative activity against breast cancer cell lines (MCF-7 and SK-BR-3), suggesting that similar mechanisms may be at play with this compound .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| YH-9 | MCF-7 | 5.0 | EGFR Inhibition |
| YH-9 | SK-BR-3 | 3.5 | HER-2 Inhibition |
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties. For example, compounds structurally related to the target molecule have shown efficacy against Gram-positive and Gram-negative bacteria.
| Compound Type | Bacteria Tested | Inhibition (%) |
|---|---|---|
| Thiazole Derivative | E. coli | 88.46 |
| Thiazole Derivative | S. aureus | 91.66 |
Case Studies
- Case Study on Anticancer Properties : A study involving the synthesis of various thiazole derivatives demonstrated that compounds similar to This compound exhibited selective inhibition of cancer cell growth while sparing normal cells, highlighting their therapeutic potential in oncology .
- Case Study on Antimicrobial Efficacy : Another investigation evaluated the antimicrobial activity of thiazole-containing compounds against clinical isolates of bacteria, revealing promising results for future drug development aimed at treating resistant infections .
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)17-12-10-16(11-13-17)21(26)24-22-23-20(14-29-22)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJPQRZNQTXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














